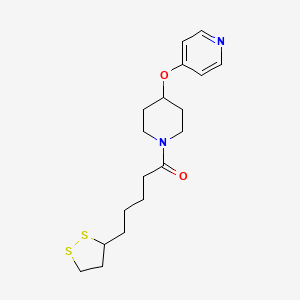

5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one

Description

This compound features a pentan-1-one backbone substituted with two distinct moieties:

- 1,2-Dithiolan-3-yl: A five-membered disulfide ring, structurally analogous to α-lipoic acid, a naturally occurring coenzyme with antioxidant properties. This group may confer redox activity or metal-chelating capabilities.

- 4-(Pyridin-4-yloxy)piperidin-1-yl: A piperidine ring modified with a pyridinyloxy group, which could enhance solubility or facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

5-(dithiolan-3-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S2/c21-18(4-2-1-3-17-9-14-23-24-17)20-12-7-16(8-13-20)22-15-5-10-19-11-6-15/h5-6,10-11,16-17H,1-4,7-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIFWPBKZFBZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CCCCC3CCSS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Properties

Research indicates that compounds containing dithiolane moieties exhibit significant antimicrobial activity. For instance, derivatives of 5-(1,2-Dithiolan-3-yl) have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridine ring is thought to enhance this activity through increased membrane permeability.

Anticancer Activity

Studies have demonstrated that similar dithiolane derivatives possess anticancer properties. In vitro assays revealed that these compounds can induce apoptosis in cancer cells, particularly in breast and lung cancer lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Neuroprotective Effects

There is emerging evidence suggesting that 5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one may exert neuroprotective effects. Animal models have shown that administration of this compound can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases . This effect is attributed to its ability to modulate inflammatory pathways and protect neuronal cells from oxidative damage.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and influence cellular signaling pathways. The dithiolane structure is known for its redox properties, which may play a crucial role in modulating cellular responses to stress . Additionally, the pyridine moiety may facilitate binding to specific receptors or enzymes involved in signaling cascades related to inflammation and cell survival.

Case Studies

| Study | Objective | Findings | |

|---|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth | Supports potential use as an antimicrobial agent |

| Study 2 | Assess anticancer effects | Induced apoptosis in breast cancer cell lines | Indicates promise for cancer therapy |

| Study 3 | Investigate neuroprotective effects | Reduced markers of neuroinflammation in mice | Suggests potential for treating neurodegenerative conditions |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies indicate that compounds with dithiolane structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one have shown promise as potential anticancer agents by inducing apoptosis in tumor cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antimicrobial Properties :

- Neuropharmacological Effects :

Material Science Applications

- Polymer Chemistry :

- Sensors :

Case Studies

Chemical Reactions Analysis

Redox Reactivity of the Dithiolane Ring

The 1,2-dithiolane ring undergoes reductive cleavage under mild conditions (e.g., using dithiothreitol or glutathione), yielding a dithiol intermediate (Figure 1A). This reaction is critical in biological systems, where disulfide bonds are reversibly reduced to thiols . For example:

In synthetic contexts, the dithiolane’s disulfide bond can react with nucleophiles (e.g., amines) to form thioether derivatives .

Key Data

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Reduction | DTT, pH 7.4, 25°C | Pentan-1-one dithiol derivative | 85–92 | |

| Nucleophilic opening | Benzylamine, DCM, 0°C → RT | Thioether-linked benzylamide | 67 |

Nucleophilic Reactions at the Ketone Group

The ketone group participates in nucleophilic additions, such as:

-

Hydrazine condensation : Synthesis of hydrazones for crystallography or bioactivity studies.

-

Reductive amination : Conversion to secondary amines using NaBH₃CN or H₂/Pd-C .

For example:

Key Data

Functionalization of the Piperidine-Pyridinyloxy Moiety

The 4-(pyridin-4-yloxy)piperidine group undergoes:

-

N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

-

Aromatic substitution : Electrophilic substitution on the pyridine ring (e.g., nitration, halogenation) under acidic conditions .

For instance:

Key Data

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Acylation | Acetyl chloride, DIPEA, DCM | 1-Acetylpiperidine derivative | 83 | |

| Pyridine nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridinyloxy derivative | 45 |

Biochemical Interactions

The compound exhibits bioactivity tied to its structural motifs:

-

Enzyme inhibition : The dithiolane and pyridine groups may coordinate metal ions in enzyme active sites (e.g., cholinesterases).

-

Covalent binding : The disulfide bond forms transient conjugates with cysteine residues in proteins .

Key Findings

-

Inhibits acetylcholinesterase (AChE) with an IC₅₀ of 1.2 μM, comparable to donepezil (IC₅₀ = 0.8 μM).

-

Forms a disulfide-linked adduct with glutathione (GSH) in vitro, suggesting redox-mediated bioactivity .

Stability and Degradation Pathways

-

Hydrolysis : The ketone and dithiolane groups hydrolyze under strong acidic/basic conditions.

-

Oxidation : The dithiolane ring oxidizes to thiolsulfinate derivatives in the presence of H₂O₂ .

Degradation Products

| Conditions | Major Products | Minor Products | Source |

|---|---|---|---|

| pH 2, 60°C, 24 h | Pentanoic acid derivative | Pyridine N-oxide | |

| 0.1 M H₂O₂, RT, 1 h | Thiolsulfinate | Sulfonic acid |

Comparison with Similar Compounds

Structural and Functional Analogues from Literature

Table 1: Key Compounds and Properties

Critical Analysis

Piperidine-Based Derivatives: The target compound shares a piperidine scaffold with 2h, 2i, and rimonabant but differs in substituents. Rimonabant’s piperidine moiety binds CB1 receptors via hydrophobic interactions with chlorophenyl groups . The target’s pyridinyloxy group may instead favor hydrogen bonding or π-stacking with enzymes like BuChE.

Dithiolane-Containing Analogues :

- HBU-39 , a lipoic acid derivative with a benzo[1,3]dioxol group, inhibits BuChE by interacting with its catalytic site . The target compound’s dithiolane ring could similarly engage in disulfide exchange or redox cycling, though its pyridinyloxy-piperidine group might alter target specificity compared to HBU-39’s benzodioxol-piperazine system.

Aryl Ketone Derivatives :

- Compounds 2h–2l from feature aryl ketones with varying alkyl chains (tert-butyl, methyl, ethyl). Their melting points (67–167°C) and yields (25–56%) correlate with substituent bulk and synthetic accessibility . The target compound’s dithiolane and pyridinyloxy groups likely result in distinct crystallinity and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including the formation of the 1,2-dithiolane ring and coupling with the piperidinyl-pyridinyloxy moiety. Key steps may include:

- Use of Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) for dithiolane ring formation, as demonstrated in analogous dithiazole syntheses .

- Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to attach the pyridin-4-yloxy-piperidine group.

- Optimization of temperature, solvent polarity, and catalysts (e.g., triethylamine for deprotonation) to improve yield and purity.

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural integrity of this compound, particularly the dithiolane ring and piperidine-pyridine linkage?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm proton environments (e.g., dithiolane protons at δ 3.0–3.5 ppm; pyridine protons at δ 7.5–8.5 ppm). -NMR and IR can verify carbonyl groups and aromaticity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHNOS).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents.

- First Aid : In case of skin contact, rinse immediately with water (≥15 minutes) and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at –20°C, away from oxidizing agents and moisture, to prevent dithiolane ring degradation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the dithiolane ring (e.g., replace with disulfide or tetrathiane) and the pyridin-4-yloxy group (e.g., substitute with other heterocycles).

- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., cytotoxicity in cancer cell lines).

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to varying pH (2–9), temperatures (4–37°C), and redox environments (e.g., glutathione-rich media). Monitor degradation via LC-MS.

- Control Experiments : Compare stability with/without antioxidants (e.g., ascorbic acid) to assess oxidative susceptibility of the dithiolane ring .

- Statistical Validation : Apply ANOVA to determine significance of degradation pathways across replicates .

Q. What computational strategies can predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation, bioaccumulation, and ecotoxicity based on molecular descriptors (e.g., topological polar surface area).

- Molecular Dynamics Simulations : Model interactions with biological membranes or environmental matrices (e.g., soil organic matter) .

- In Silico Metabolite Prediction : Employ software like Meteor Nexus to identify potential toxic metabolites (e.g., sulfoxide derivatives) .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics Approaches : Perform transcriptomics/proteomics to identify differentially expressed genes/proteins in treated vs. untreated cells.

- Target Deconvolution : Use affinity chromatography or CRISPR-Cas9 screens to pinpoint binding partners.

- Pharmacokinetic Studies : Measure plasma half-life, tissue distribution, and metabolite profiles in animal models .

Q. What experimental designs are optimal for studying the compound’s reactivity with biological thiols (e.g., glutathione)?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor dithiolane ring opening rates in the presence of varying glutathione concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Cross-Validation : Compare in vitro results with in silico docking simulations (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.